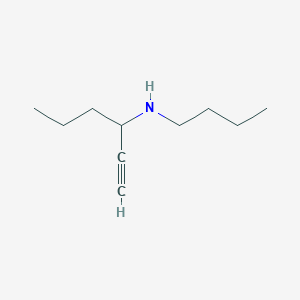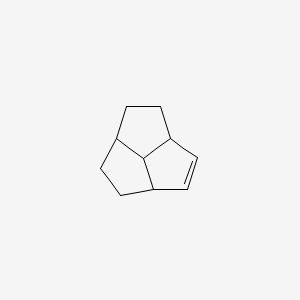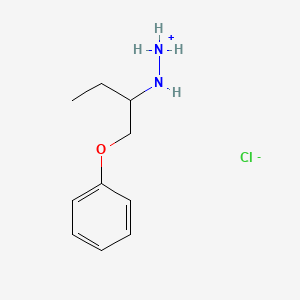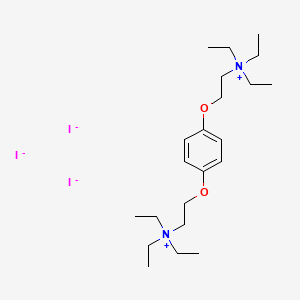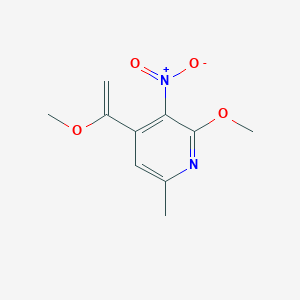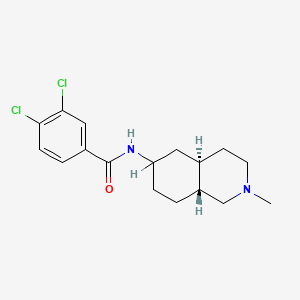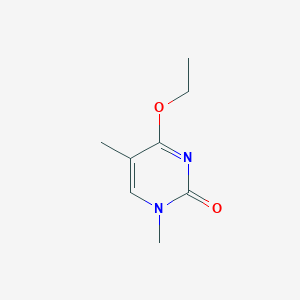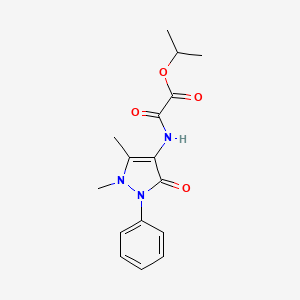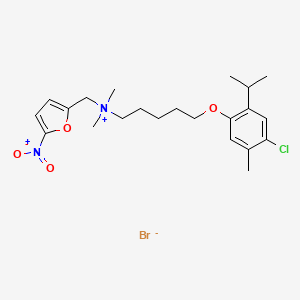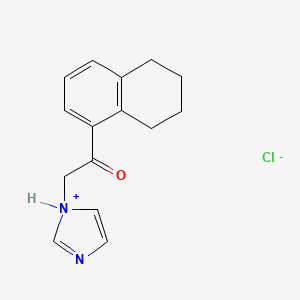
2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal is an organic compound with the molecular formula C16H28O It is a branched aldehyde with a complex structure, featuring multiple alkyl groups and double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective hydrogenation and functional group transformations. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts such as palladium or nickel may be used to facilitate specific steps in the synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienoic acid.
Reduction: 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienol.
Substitution: 2-Butyl-2-ethyl-5,7-dimethyl-3,4-dibromo-octadienal.
Applications De Recherche Scientifique
2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mécanisme D'action
The mechanism by which 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound may also participate in conjugation reactions, affecting cellular pathways and signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butyl-2-ethyl-5-methyl-3,4-hexadienal
- 2-Butyl-2-ethyl-5,7-dimethyl-3,4-hexadienal
- 2-Butyl-2-ethyl-5,7-dimethyl-3,4-decadienal
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry .
Propriétés
Numéro CAS |
68140-60-3 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
InChI |
InChI=1S/C16H28O/c1-6-8-10-16(7-2,13-17)11-9-15(5)12-14(3)4/h11,13-14H,6-8,10,12H2,1-5H3 |
Clé InChI |
ITZDNKGGBCYBBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(C=C=C(C)CC(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



